![molecular formula C10H9NO B13956603 1H,3H-Pyrano[3,4-B]pyrrolizine CAS No. 507221-93-4](/img/structure/B13956603.png)
1H,3H-Pyrano[3,4-B]pyrrolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,3H-Pyrano[3,4-B]pyrrolizine is a heterocyclic compound that features a unique fusion of pyrano and pyrrolizine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and diverse chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H,3H-Pyrano[3,4-B]pyrrolizine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrolizine derivatives with aldehydes or ketones in the presence of acid catalysts. The reaction conditions often involve refluxing the mixture in solvents like ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also explored to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 1H,3H-Pyrano[3,4-B]pyrrolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrano or pyrrolizine rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups like carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Substituted derivatives with various functional groups attached to the pyrano or pyrrolizine rings.
Wissenschaftliche Forschungsanwendungen
1H,3H-Pyrano[3,4-B]pyrrolizine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of novel materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 1H,3H-Pyrano[3,4-B]pyrrolizine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
1H,3H-Pyrano[3,4-B]pyrrolizine can be compared with other similar heterocyclic compounds, such as:
1H-Pyrazolo[3,4-B]pyridines: These compounds also feature fused heterocyclic rings and exhibit diverse biological activities.
Pyrrolopyrazines: Known for their bioactivity and used in medicinal chemistry.
Pyranoquinolines: Another class of fused heterocycles with significant biological importance.
Uniqueness: this compound is unique due to its specific ring fusion and the resulting chemical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
507221-93-4 |
|---|---|
Molekularformel |
C10H9NO |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
2,4-dihydropyrano[3,4-b]pyrrolizine |
InChI |
InChI=1S/C10H9NO/c1-2-9-6-8-7-12-5-3-10(8)11(9)4-1/h1-4,6H,5,7H2 |
InChI-Schlüssel |
VNSPPKHDPLRZHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C2C(=CC3=CC=CN23)CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



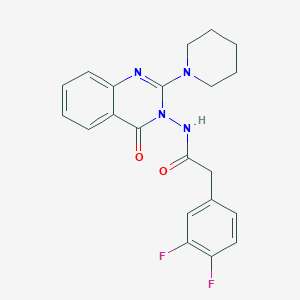
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, propyl ester](/img/structure/B13956534.png)
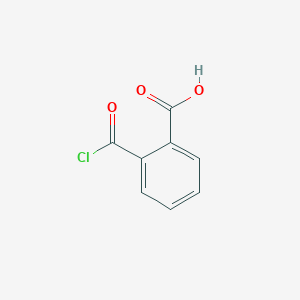


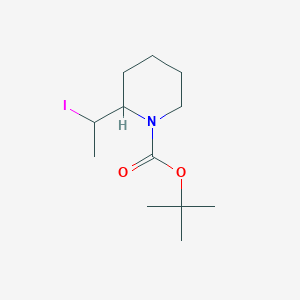
![n-[(2-Methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide](/img/structure/B13956564.png)

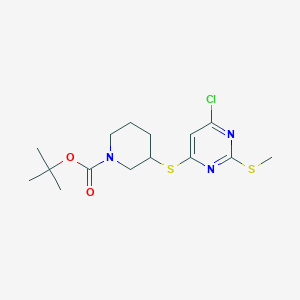
![3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]methyl}-3-ethyloxetane](/img/structure/B13956582.png)
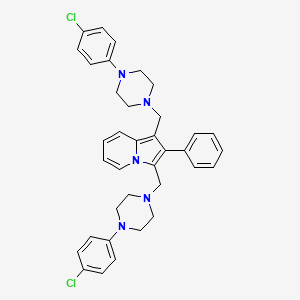

![4-[(Aminooxy)methyl]benzaldehyde](/img/structure/B13956597.png)
